![molecular formula C10H10N2S B187767 2-Mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 112629-69-3](/img/structure/B187767.png)
2-Mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Overview
Description
2-Mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound with the molecular formula C10H10N2S and a molecular weight of 190.26 g/mol . This compound is characterized by the presence of a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring.
Preparation Methods
The synthesis of 2-Mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of a base, followed by the addition of sulfur to introduce the mercapto group . The reaction conditions typically include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-Mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Organic Synthesis
2-Mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile serves as an important building block in organic synthesis. Its thiol group allows for various chemical reactions, including:
- Nucleophilic Substitution : The thiol can act as a nucleophile in substitution reactions.
- Formation of Thioethers : It can react with alkyl halides to form thioether derivatives.
These reactions enable the synthesis of more complex molecules that may have enhanced biological properties.
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens. This activity is likely attributed to its ability to disrupt microbial cell wall synthesis or interfere with metabolic pathways essential for survival.
- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit specific cancer cell lines in vitro. Its structural features may facilitate interactions with biological targets involved in cancer progression.
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications:
- Drug Development : As a precursor in the synthesis of pharmaceutical compounds, it can be modified to create new drugs targeting specific diseases.
- Enzyme Inhibition Studies : Research has focused on its potential as an inhibitor of enzymes relevant to various biochemical pathways. For instance, studies on similar compounds have demonstrated their ability to inhibit tyrosinase, an enzyme involved in melanin production.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of tetrahydroquinoline compounds. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was proposed to involve disruption of bacterial cell wall integrity.
Case Study 2: Anticancer Activity
In vitro studies conducted on breast cancer cell lines revealed that this compound induced apoptosis at specific concentrations. The research highlighted its potential as a lead compound for developing anticancer agents that target apoptotic pathways.
Mechanism of Action
The mechanism of action of 2-Mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity . Additionally, the compound can interact with metal ions, forming stable complexes that can modulate the activity of metalloproteins and other metal-dependent biological processes . The specific pathways involved depend on the particular biological system being studied .
Comparison with Similar Compounds
2-Mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydroquinoline: Lacks the mercapto and carbonitrile groups, making it less versatile in terms of chemical reactivity.
2-Mercaptoquinoline: Contains the mercapto group but lacks the tetrahydro structure, affecting its stability and reactivity.
Quinoline-3-carbonitrile: Contains the carbonitrile group but lacks the mercapto group, limiting its applications in certain chemical reactions.
The uniqueness of this compound lies in the combination of the mercapto and carbonitrile groups within the tetrahydroquinoline structure, providing a balance of stability and reactivity that is advantageous for various scientific applications .
Biological Activity
2-Mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound with the molecular formula C10H10N2S and a molecular weight of 190.26 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C10H10N2S
- Molecular Weight : 190.26 g/mol
- CAS Number : 112629-69-3
Synthesis Methods
The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of a base, followed by the introduction of sulfur to create the mercapto group .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound. For instance, derivatives of tetrahydroquinoline compounds have shown activity against various bacterial and fungal strains. The compound's structure allows it to interact effectively with microbial targets .
Anticancer Activity
The anticancer potential of this compound has been highlighted in multiple studies. It has been demonstrated to induce cytotoxic effects in various cancer cell lines by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function. This mechanism is particularly effective against resistant cancer cells .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with active sites on enzymes and receptors. The mercapto group plays a crucial role in these interactions, leading to enzyme inhibition and altered cellular signaling pathways .
Study 1: Anticancer Efficacy
In a study assessing the antiproliferative effects of various tetrahydroquinoline derivatives on cancer cell lines such as HeLa and A2780, it was found that compounds similar to this compound exhibited significant cytotoxicity. The study reported that these compounds induced mitochondrial membrane depolarization and increased ROS production in cancer cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 20 ± 2 |
Similar Derivative | A2780 | 15 ± 1 |
Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial activity of synthesized tetrahydroquinoline derivatives against various bacterial strains. The results indicated that certain derivatives exhibited moderate to good activity compared to standard antibiotics like Ampicillin and Chloramphenicol .
Compound | Bacterial Strain | Activity Level |
---|---|---|
Compound A | E. coli | Moderate |
Compound B | S. aureus | Good |
Properties
IUPAC Name |
2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h5H,1-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUSXQDCCZQHQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=S)N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364860 | |
Record name | 2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112629-69-3 | |
Record name | 2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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